

Spectroscopic Characterization of 2-Acetyl-3-Amino-5-Phenylthiophene: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetyl-3-Amino-5-Phenylthiophene

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Acetyl-3-Amino-5-Phenylthiophene**, a heterocyclic compound with significant potential in medicinal chemistry and materials science.^{[1][2]} The presence of a thiophene ring, along with amino and acetyl functional groups, makes it a valuable scaffold for the synthesis of various biologically active molecules.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its structural elucidation through various spectroscopic techniques.

Molecular Structure and Properties

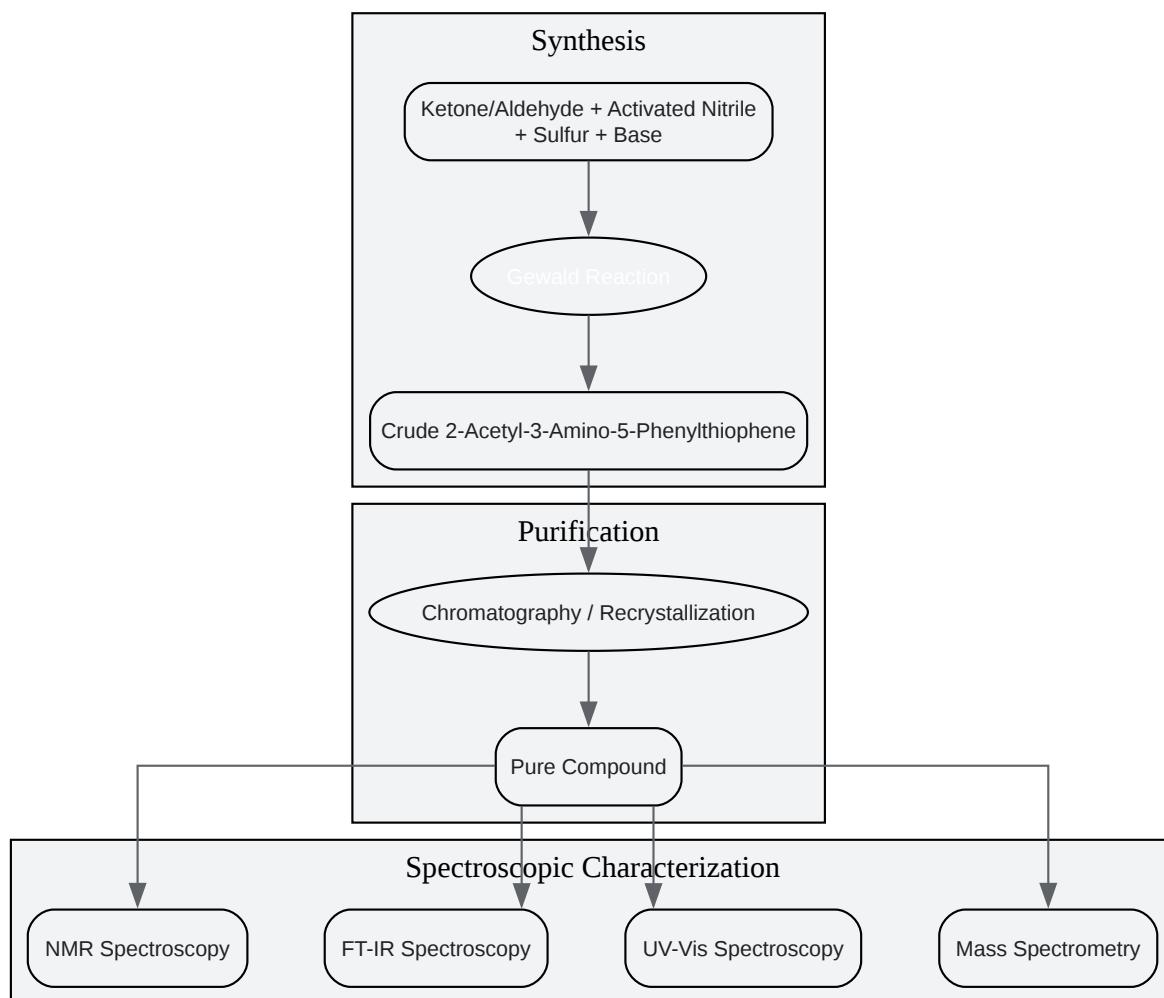
2-Acetyl-3-amino-5-phenylthiophene is characterized by a central thiophene ring substituted with an acetyl group at the 2-position, an amino group at the 3-position, and a phenyl group at the 5-position.

Property	Value
Molecular Formula	C ₁₂ H ₁₁ NOS
Molecular Weight	217.29 g/mol
CAS Number	105707-24-2

Synthesis

The synthesis of **2-Acetyl-3-Amino-5-Phenylthiophene** can be achieved through several methods, with the Gewald reaction being a prominent approach.^[1] This reaction typically involves the condensation of a ketone (or aldehyde) with an activated nitrile in the presence of elemental sulfur and a base.

A general workflow for the synthesis and subsequent characterization is outlined below:



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Synthesis and Characterization Workflow

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of **2-Acetyl-3-Amino-5-Phenylthiophene**. While specific data for this compound is not extensively published, the following sections provide expected ranges and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino protons, the acetyl methyl protons, the thiophene proton, and the protons of the phenyl ring.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Note: The following data is for a related compound, 3-acetyl-2-aminothiophene, and serves as an illustrative example.[\[3\]](#)

Table 1: NMR Data for a Related 3-Acetyl-2-aminothiophene[\[3\]](#)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	2.29	s	-	NCOCH_3
^1H	2.52	s	-	COCH_3
^1H	6.72	d	5.8	H-5
^1H	7.18	d	5.8	H-4
^1H	11.88	s	-	NH
^{13}C	23.5	-	-	NCOCH_3
^{13}C	28.7	-	-	COCH_3
^{13}C	116.0	-	-	C-5
^{13}C	120.8	-	-	C-3
^{13}C	124.1	-	-	C-4
^{13}C	149.4	-	-	C-2
^{13}C	167.7	-	-	NCO
^{13}C	195.8	-	-	CO

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, C=O, C=C, and C-S bonds.

Note: The following data represents typical vibrational frequencies for substituted aminothiophenes.

Table 2: Expected FT-IR Vibrational Frequencies

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3400-3200	N-H stretch	Amino (NH ₂)
1680-1630	C=O stretch	Acetyl (C=O)
1600-1450	C=C stretch	Aromatic/Thiophene Ring
1360-1350	C-H bend	Methyl
~700	C-S stretch	Thiophene Ring

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation from the phenyl group through the thiophene ring is expected to result in absorption bands in the UV-Vis region. The absorption maxima are influenced by the solvent polarity.

Note: Specific experimental data for **2-Acetyl-3-Amino-5-Phenylthiophene** is not readily available. The absorption bands are generally attributed to $\pi \rightarrow \pi$ and $n \rightarrow \pi^*$ transitions.*[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For **2-Acetyl-3-Amino-5-Phenylthiophene** (C₁₂H₁₁NOS), the expected molecular ion peak [M]⁺ would be at m/z 217.29.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of **2-Acetyl-3-Amino-5-Phenylthiophene**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[5]

- Data Acquisition:
 - Record the ^1H NMR spectrum, referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[5\]](#)
 - Record the ^{13}C NMR spectrum.
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

FT-IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
- Instrumentation: Use a standard FT-IR spectrometer.[\[5\]](#)
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm^{-1} .[\[6\]](#)
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}).

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

- Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic techniques outlined in this guide are essential for the unambiguous structural characterization of **2-Acetyl-3-Amino-5-Phenylthiophene**. While a complete set of experimental data for this specific molecule is not widely published, the provided information on related compounds and standard protocols offers a solid foundation for researchers. The combination of NMR, FT-IR, UV-Vis, and mass spectrometry provides a comprehensive picture of the molecule's structure, purity, and electronic properties, which is critical for its further development in various scientific and industrial applications.

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